molecular formula C20H24N2O3 B245084 N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide

N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide

Katalognummer B245084
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: AGGNPTNKNJBXST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential anti-cancer properties.

Wirkmechanismus

N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide acts as a vascular disrupting agent by targeting the tumor vasculature. It induces tumor necrosis by activating the immune system and causing the release of cytokines, which leads to the destruction of tumor blood vessels. N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been shown to inhibit the formation of new blood vessels in tumors.
Biochemical and Physiological Effects:
N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been shown to have several biochemical and physiological effects. It increases the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the immune response. N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide also increases the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been extensively studied in animal models and clinical trials, which provides a wealth of data for researchers. However, N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide. One area of research is the development of new analogs of N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide with improved pharmacokinetic properties. Another area of research is the combination of N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide with other anti-cancer agents to enhance its efficacy. Additionally, the use of N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide in combination with immunotherapy has shown promise in preclinical studies and warrants further investigation. Finally, the development of biomarkers to predict response to N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide treatment could improve patient selection and treatment outcomes.

Synthesemethoden

N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide can be synthesized through several methods, including the reaction of 2,4-dimethylphenol with ethyl chloroformate to form 2-(3,4-dimethylphenoxy)acetyl chloride, which is then reacted with aniline to form the intermediate product N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetamide. This intermediate product is then reacted with butyric anhydride to form N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide.

Wissenschaftliche Forschungsanwendungen

N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in several animal models. N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide has also been studied in clinical trials for the treatment of various cancers, including lung cancer, melanoma, and renal cell carcinoma.

Eigenschaften

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

N-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide

InChI

InChI=1S/C20H24N2O3/c1-4-5-19(23)21-16-7-9-17(10-8-16)22-20(24)13-25-18-11-6-14(2)15(3)12-18/h6-12H,4-5,13H2,1-3H3,(H,21,23)(H,22,24)

InChI-Schlüssel

AGGNPTNKNJBXST-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C

Kanonische SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.